molecular formula C15H22O2 B12883703 2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one CAS No. 89225-10-5

2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one

Cat. No.: B12883703
CAS No.: 89225-10-5
M. Wt: 234.33 g/mol
InChI Key: KIYRWJVQEQEDTD-UHFFFAOYSA-N
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Description

2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with a 5-propylfuran-2-yl group. This compound is of interest due to its unique structure, which combines the properties of both cyclohexanone and furan derivatives. Cyclohexanone is a versatile intermediate in organic synthesis, while furan derivatives are known for their applications in pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone can be achieved through several synthetic routes. One common method involves the condensation of 5-propylfuran-2-carbaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods

Industrial production of 2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone typically involves large-scale batch or continuous processes. The starting materials, 5-propylfuran-2-carbaldehyde and cyclohexanone, are mixed in a reactor with a suitable base catalyst. The reaction mixture is heated to the required temperature, and the product is isolated through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanol.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the cyclohexanone moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(5-methylfuran-2-yl)ethyl)cyclohexanone
  • 2-(1-(5-ethylfuran-2-yl)ethyl)cyclohexanone
  • 2-(1-(5-butylfuran-2-yl)ethyl)cyclohexanone

Uniqueness

2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone is unique due to the presence of the propyl group on the furan ring, which can influence its chemical reactivity and biological activity. The propyl group can enhance lipophilicity, potentially improving the compound’s ability to interact with lipid membranes and hydrophobic pockets in proteins.

Properties

CAS No.

89225-10-5

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-[1-(5-propylfuran-2-yl)ethyl]cyclohexan-1-one

InChI

InChI=1S/C15H22O2/c1-3-6-12-9-10-15(17-12)11(2)13-7-4-5-8-14(13)16/h9-11,13H,3-8H2,1-2H3

InChI Key

KIYRWJVQEQEDTD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(O1)C(C)C2CCCCC2=O

Origin of Product

United States

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